

A Technical Guide to the Spectroscopic Analysis of 4-Hexadecylphenol

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Compound of Interest

Compound Name: **4-Hexadecylphenol**

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This technical guide provides a comprehensive overview of the key spectroscopic data for **4-Hexadecylphenol** ($C_{22}H_{38}O$, Molar Mass: 318.5 g/mol), a long-chain alkylphenol. The information presented herein is essential for the identification, characterization, and quality control of this compound in research and development settings. This document details expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside standardized experimental protocols for their acquisition.

Spectroscopic Data Summary

The following sections summarize the anticipated spectroscopic data for **4-Hexadecylphenol**. The data is compiled from spectral databases and predictive models based on the analysis of phenols and long-chain alkyl compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Due to the p-substitution on the phenol ring, the molecule exhibits symmetry, simplifying the aromatic region of the spectra.

Table 1: Predicted 1H -NMR Data for **4-Hexadecylphenol** (Solvent: $CDCl_3$, 400 MHz)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~7.03	d, $J \approx 8.5$ Hz	2H	Ar-H (ortho to -CH ₂)
~6.75	d, $J \approx 8.5$ Hz	2H	Ar-H (ortho to -OH)
~4.8-5.5	br s	1H	Phenolic -OH
~2.50	t, $J \approx 7.6$ Hz	2H	Ar-CH ₂ -
~1.55	m	2H	Ar-CH ₂ -CH ₂ -
~1.25	br s	26H	-(CH ₂) ₁₃ -
~0.88	t, $J \approx 6.8$ Hz	3H	-CH ₃

d = doublet, t = triplet, m = multiplet, br s = broad singlet

Table 2: Predicted ¹³C-NMR Data for **4-Hexadecylphenol** (Solvent: CDCl₃, 100 MHz)

Chemical Shift (δ) ppm	Assignment
~154.0	C-OH (C1)
~133.0	C-CH ₂ (C4)
~129.5	Ar-CH (ortho to -CH ₂)
~115.5	Ar-CH (ortho to -OH)
~35.0	Ar-CH ₂ -
~31.9	-(CH ₂)n-
~31.5	Ar-CH ₂ -CH ₂ -
~29.7	-(CH ₂)n- (multiple signals)
~29.6	-(CH ₂)n-
~29.4	-(CH ₂)n-
~29.3	-(CH ₂)n-
~22.7	-CH ₂ -CH ₃
~14.1	-CH ₃

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of **4-Hexadecylphenol** is dominated by features of the phenol group and the long aliphatic chain.[1][2][3]

Table 3: Key IR Absorption Bands for **4-Hexadecylphenol**

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3550 - 3200	Strong, Broad	O-H stretch (hydrogen-bonded)[2][3]
~3100 - 3000	Medium	Aromatic C-H stretch[1]
~2955 - 2850	Strong	Aliphatic C-H stretch
~1610, ~1515	Medium-Strong	Aromatic C=C ring stretch[1]
~1470	Medium	Aliphatic C-H bend
~1260 - 1220	Strong	Phenolic C-O stretch[2][3]
~830	Strong	p-substituted C-H out-of-plane bend

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule. Electron Ionization (EI) is a common technique for this analysis.

Table 4: Key Mass Spectrometry Data (GC-MS, EI) for **4-Hexadecylphenol**

m/z	Relative Intensity	Assignment
318	Moderate	[M] ⁺ (Molecular Ion)[4]
107	High (Base Peak)	[HOC ₆ H ₄ CH ₂] ⁺ (Benzylic cleavage)[4]

Experimental Protocols

The following are generalized protocols for obtaining high-quality spectroscopic data for solid phenolic compounds like **4-Hexadecylphenol**.

NMR Spectroscopy Protocol

- Sample Preparation: Dissolve approximately 5-10 mg of **4-Hexadecylphenol** in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube.

[5] Ensure the sample is fully dissolved. Tetramethylsilane (TMS) is typically added as an internal standard (0 ppm).[6]

- Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
- ^1H -NMR Acquisition:
 - Acquire a standard one-dimensional proton spectrum.
 - Typical parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.
 - To confirm the hydroxyl proton, a "D₂O shake" experiment can be performed: add a drop of deuterium oxide to the NMR tube, shake, and re-acquire the spectrum. The phenolic - OH peak will disappear or significantly diminish.[7]
- ^{13}C -NMR Acquisition:
 - Acquire a proton-decoupled ^{13}C spectrum.
 - A larger number of scans will be required compared to ^1H -NMR due to the lower natural abundance of ^{13}C .
- Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the spectrum using the TMS signal at 0.00 ppm. Integrate the ^1H -NMR signals and identify peak multiplicities.

IR Spectroscopy Protocol

- Sample Preparation (Attenuated Total Reflectance - ATR):
 - Place a small amount of the solid **4-Hexadecylphenol** sample directly onto the ATR crystal.
 - Apply pressure using the anvil to ensure good contact between the sample and the crystal. This is a common and simple method for solid samples.
- Sample Preparation (KBr Pellet):

- Mix ~1 mg of the sample with ~100 mg of dry, spectroscopic grade Potassium Bromide (KBr).
- Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
- Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.
- Data Acquisition:
 - Record a background spectrum of the empty ATR crystal or the KBr pellet.
 - Record the sample spectrum over the range of 4000-400 cm^{-1} .
 - Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
- Data Processing: The final spectrum is presented as percent transmittance or absorbance versus wavenumber (cm^{-1}).

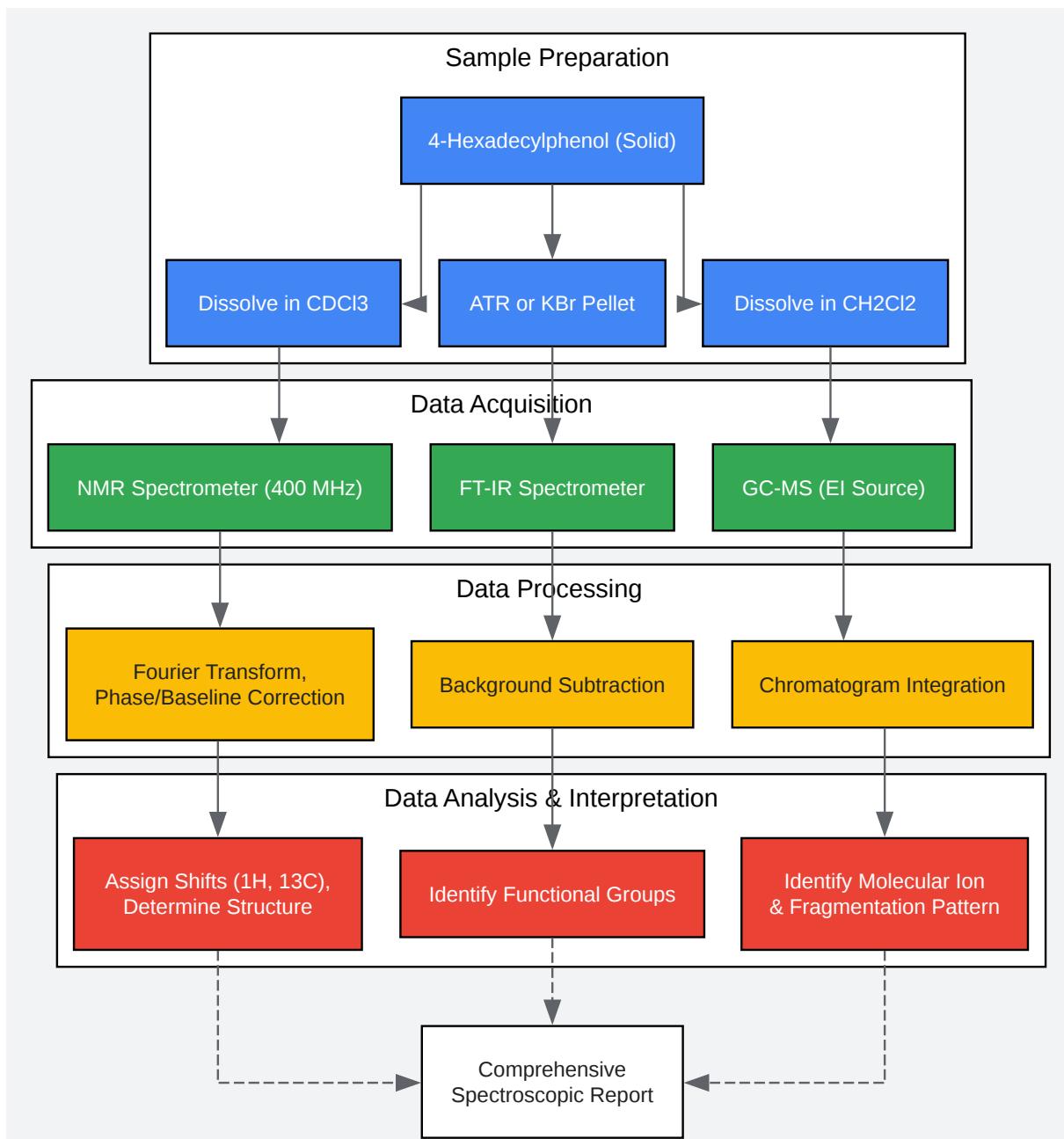
Mass Spectrometry Protocol (GC-MS)

- Sample Preparation: Prepare a dilute solution of **4-Hexadecylphenol** (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.[8]
- Instrumentation: Use a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an Electron Ionization (EI) source.[8]
- GC Conditions:
 - Injector: Splitless mode, temperature ~275-300°C.[8]
 - Column: A non-polar capillary column (e.g., TG-5SilMS or similar) is suitable.[8]
 - Oven Program: Start at a moderate temperature (e.g., 60°C), hold for a few minutes, then ramp at 8-15°C/min to a final temperature of ~300-320°C and hold.
 - Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.5 mL/min).[8]
- MS Conditions:

- Ion Source: Electron Ionization (EI) at 70 eV.
- Mass Analyzer: Scan a mass range from m/z 40 to 500.
- Transfer Line Temperature: ~300°C.[\[8\]](#)
- Data Analysis: Identify the chromatographic peak corresponding to **4-Hexadecylphenol**. Analyze the mass spectrum associated with this peak to identify the molecular ion and key fragment ions.

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of a chemical compound like **4-Hexadecylphenol**.



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Caption: General workflow for the spectroscopic characterization of **4-Hexadecylphenol**.

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